molecular formula C16H22N2O3 B13069818 Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate

Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate

Cat. No.: B13069818
M. Wt: 290.36 g/mol
InChI Key: QTRWEEVMRQPMLI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole compounds are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl group, an aminoethyl side chain, and a methoxy group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by the introduction of the aminoethyl side chain through nucleophilic substitution reactions. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate. The final step often involves the deprotection of the amino group under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under specific conditions.

    Reduction: The indole ring can be reduced to form dihydroindole derivatives.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the indole ring can produce dihydroindole compounds .

Scientific Research Applications

Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds with target proteins, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(2-aminoethyl)-6-methoxy-1H-indole-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its indole core, in particular, is a key feature that distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)-6-methoxyindole-1-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18-10-11(7-8-17)13-6-5-12(20-4)9-14(13)18/h5-6,9-10H,7-8,17H2,1-4H3

InChI Key

QTRWEEVMRQPMLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)CCN

Origin of Product

United States

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